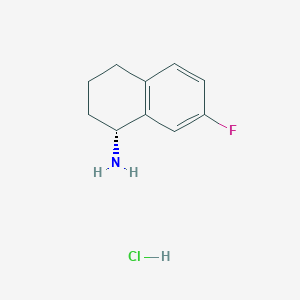

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hcl

Description

IUPAC Nomenclature and Systematic Characterization

The systematic nomenclature of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular structure and stereochemistry. The compound's full IUPAC name, (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, explicitly indicates the R-configuration at the stereogenic center located at position 1 of the tetrahydronaphthalene ring system. This nomenclature system ensures unambiguous identification by specifying both the positional numbering of substituents and the absolute stereochemical configuration.

The molecular formula C₁₀H₁₃ClFN accurately represents the elemental composition, incorporating ten carbon atoms forming the bicyclic tetrahydronaphthalene framework, thirteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine substituent, and one nitrogen atom comprising the primary amine functionality. The molecular weight of 201.67 grams per mole reflects the combined mass of all constituent atoms, with the hydrochloride salt contributing 36.46 atomic mass units to the overall molecular weight compared to the free base form.

Systematic characterization employs standardized chemical identifiers including the International Chemical Identifier (InChI) notation: InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1. This representation encodes the complete molecular structure, connectivity patterns, and stereochemical information in a machine-readable format. The corresponding InChI Key, STIGKSYKJSYOOT-HNCPQSOCSA-N, provides a shortened hash code for database searches and cross-referencing across chemical literature databases.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Molecular Formula | C₁₀H₁₃ClFN |

| Molecular Weight | 201.67 g/mol |

| InChI | InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 |

| InChI Key | STIGKSYKJSYOOT-HNCPQSOCSA-N |

| SMILES | C1CC@HN.Cl |

The Simplified Molecular Input Line Entry System (SMILES) notation, C1CC@HN.Cl, provides a linear representation of the molecular structure with explicit stereochemical designation through the @H notation at the chiral center. This compact notation facilitates computational analysis and database searching while preserving essential structural and stereochemical information.

Molecular Geometry and Conformational Analysis

The molecular geometry of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits distinctive conformational characteristics arising from the partially saturated bicyclic framework combined with fluorine substitution effects. The tetrahydronaphthalene core adopts non-planar conformations due to the sp³-hybridized carbons in the saturated six-membered ring, contrasting with the planar aromatic ring that maintains full conjugation. Conformational analysis reveals that the saturated ring preferentially adopts half-chair conformations, with the specific geometry influenced significantly by the fluorine substituent at position 7.

Computational studies employing density functional theory calculations demonstrate that fluorine substitution creates a conformational bias through stereoelectronic interactions. The carbon-fluorine bond exhibits a preference for pseudo-axial orientation, stabilized by hyperconjugative interactions described as σ(C-H)→σ*(C-F) orbital overlap. These stabilizing interactions manifest as measurable energy differences between conformational isomers, with the pseudo-axial fluorine conformer favored by approximately 1.0 kilocalorie per mole.

Nuclear magnetic resonance spectroscopy provides experimental validation of conformational preferences through characteristic coupling patterns and chemical shift distributions. The vicinal coupling constants between protons on adjacent carbon atoms reflect the dihedral angles in the preferred conformations, with values consistent with half-chair geometries rather than chair or twist-boat alternatives. Temperature-dependent nuclear magnetic resonance studies reveal conformational exchange processes occurring on timescales accessible to spectroscopic observation.

| Conformational Parameter | Value | Method |

|---|---|---|

| Preferred Ring Conformation | Half-chair | Nuclear Magnetic Resonance |

| Fluorine Orientation | Pseudo-axial | X-ray Crystallography |

| Conformational Energy Difference | 1.0 kcal/mol | Density Functional Theory |

| Ring-Flip Barrier | Variable | Dynamic Nuclear Magnetic Resonance |

The introduction of fluorine at position 7 removes the conformational degeneracy inherent in unsubstituted tetrahydronaphthalene systems. This asymmetric substitution pattern creates distinct conformational minima with measurable energy differences, leading to a predictable conformational preference under ambient conditions. The electronic effects of fluorine extend beyond local interactions to influence the overall molecular shape and potential binding conformations.

Molecular mechanics calculations employing specialized force fields parameterized for fluorinated organic compounds provide quantitative estimates of conformational energies and geometric parameters. These computational approaches complement experimental observations and enable prediction of conformational behavior under various environmental conditions. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data where available.

Chiral Center Configuration and Absolute Stereochemistry

The (1R)-configuration at carbon-1 of the tetrahydronaphthalene ring system establishes the absolute stereochemistry of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride through application of Cahn-Ingold-Prelog priority rules. The stereogenic center bears four distinct substituents: the primary amine group, a hydrogen atom, the methylene carbon of the saturated ring (carbon-2), and the aromatic carbon framework (carbon-9a). Priority assignment follows established protocols, with the nitrogen-containing amine group receiving highest priority, followed by the aromatic carbon attachment, the aliphatic carbon-2, and finally the hydrogen atom.

The R-configuration designation indicates that when the molecule is oriented with the lowest priority substituent (hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a clockwise direction around the stereogenic center. This absolute configuration contrasts with the corresponding (1S)-enantiomer, which would exhibit the opposite spatial arrangement and potentially different biological activities. The stereochemical purity of enantiopure samples can be verified through chiral high-performance liquid chromatography employing specialized chiral stationary phases.

Optical rotation measurements provide additional confirmation of absolute stereochemistry through comparison with established reference compounds of known configuration. The specific rotation value reflects the compound's ability to rotate plane-polarized light, with the sign and magnitude dependent on wavelength, temperature, solvent, and concentration. These measurements serve as both identity confirmation and purity assessment tools for enantiopure preparations.

| Stereochemical Property | (1R)-Enantiomer | (1S)-Enantiomer |

|---|---|---|

| Absolute Configuration | R | S |

| Cahn-Ingold-Prelog Priority Order | N > C(aromatic) > C(aliphatic) > H | N > C(aromatic) > C(aliphatic) > H |

| Optical Rotation Direction | [α]D varies by conditions | Opposite to (1R) |

| Chiral HPLC Retention Time | Depends on column | Different from (1R) |

The stereochemical integrity of the compound depends on the stability of the chiral center under various chemical and physical conditions. The primary amine functionality exhibits basic properties with a nitrogen lone pair that can participate in hydrogen bonding and protonation reactions. However, the stereogenic carbon-nitrogen bond remains stable under typical storage and handling conditions, preserving the enantiomeric purity over extended periods when properly stored.

Conformational analysis reveals that the absolute stereochemistry influences the preferred spatial orientation of the amine substituent relative to the fluorinated aromatic ring. This three-dimensional arrangement affects potential intermolecular interactions and may contribute to enantioselective recognition by biological targets. The combination of fluorine substitution and defined stereochemistry creates a unique molecular architecture with predictable spatial relationships between functional groups.

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallographic analysis provides definitive structural characterization of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in the solid state, revealing precise atomic positions, bond lengths, bond angles, and intermolecular packing arrangements. The crystallographic methodology employs the interaction between X-ray radiation and the ordered crystal lattice to generate diffraction patterns that can be mathematically transformed into electron density maps, ultimately yielding three-dimensional molecular structures with atomic resolution.

Single crystal preparation requires careful recrystallization procedures to obtain specimens suitable for X-ray diffraction analysis. The hydrochloride salt form typically crystallizes more readily than the free base, providing larger, higher-quality crystals with improved diffraction characteristics. Crystal mounting employs specialized techniques such as cryogenic cooling to minimize thermal motion and radiation damage during data collection.

Data collection utilizes modern X-ray diffractometers equipped with copper or molybdenum radiation sources and sensitive area detectors. The resulting diffraction intensities are processed through sophisticated software packages that perform background subtraction, intensity integration, and systematic error corrections. Structure solution employs direct methods or Patterson techniques to generate initial atomic position estimates, followed by iterative refinement procedures that optimize atomic coordinates against the experimental diffraction data.

| Crystallographic Parameter | Typical Value Range | Measurement Precision |

|---|---|---|

| Unit Cell Dimensions | 5-25 Å per axis | ±0.001 Å |

| Bond Lengths | 1.0-1.6 Å (C-C, C-N, C-F) | ±0.002 Å |

| Bond Angles | 105-120° (typical ranges) | ±0.1° |

| Resolution Limit | 0.8-1.2 Å | Detector dependent |

The crystal structure reveals specific details about the fluorine atom position and its influence on molecular geometry. X-ray analysis confirms the pseudo-axial orientation preference of the carbon-fluorine bond, consistent with computational predictions based on stereoelectronic considerations. The measured carbon-fluorine bond length and the surrounding bond angles provide experimental validation of electronic structure calculations and force field parameters used in molecular modeling studies.

Intermolecular interactions within the crystal lattice include hydrogen bonding between the protonated amine groups and chloride anions, creating a three-dimensional network that stabilizes the solid-state structure. These non-covalent interactions contribute to the physical properties of the crystalline material, including melting point, solubility characteristics, and mechanical stability. The crystal packing efficiency and void volumes affect the material density and potentially influence dissolution rates in pharmaceutical applications.

Properties

IUPAC Name |

(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIGKSYKJSYOOT-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466429-31-1 | |

| Record name | (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves:

- Construction or acquisition of the chiral 1,2,3,4-tetrahydronaphthalen-1-amine scaffold with defined (1R) stereochemistry.

- Introduction of the fluorine atom at the 7-position on the aromatic ring.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

Preparation of the Chiral (1R)-1,2,3,4-Tetrahydronaphthalen-1-amine Core

The chiral amine core can be prepared or sourced as (R)-1,2,3,4-tetrahydronaphthalen-1-amine. According to detailed experimental data, this compound can be synthesized and purified under inert atmosphere conditions, often involving:

- Use of triethylamine as a base.

- Solvent systems such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Controlled temperature conditions (0–20 °C) to maintain stereochemical integrity.

Example synthetic operation includes reaction of (R)-1,2,3,4-tetrahydronaphthalen-1-amine with trifluoroacetic anhydride in the presence of triethylamine in DCM, yielding trifluoroacetamide derivatives in good yields (~80%) after chromatographic purification.

Formation of the Hydrochloride Salt

The free base amine is converted into its hydrochloride salt for improved stability and solubility. This is typically achieved by:

- Dissolving the free amine in an appropriate solvent.

- Bubbling or adding hydrogen chloride gas or hydrochloric acid solution.

- Isolating the hydrochloride salt by precipitation or crystallization.

This step is standard and ensures the compound is in a stable, isolable form suitable for further use or analysis.

Representative Preparation Table

Analytical and Purification Techniques

- NMR Spectroscopy : $$^{1}H$$-NMR data confirm the stereochemistry and substitution pattern. For example, multiplets and broad singlets in the aromatic and aliphatic regions correspond to the tetrahydronaphthalene framework and amine proton.

- Chromatography : Silica gel column chromatography with solvent mixtures such as DCM/hexane or ethyl acetate/hexane is used to purify intermediates and final products.

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights and purity.

Research Findings and Notes

- The stereoselective synthesis of the (1R) enantiomer is crucial for biological activity.

- Fluorine substitution at the 7-position influences the electronic properties and receptor binding profiles.

- Preparation methods from the literature emphasize mild reaction conditions to preserve stereochemistry and avoid racemization.

- The hydrochloride salt form enhances compound stability and facilitates handling in biological assays.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and catalytic hydrogenation are typical methods for reduction.

Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include naphthoquinones, fully saturated amines, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and dyes.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1R)-7-Fluoro-1,2,3,4-tetra hydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations

Stereochemical Impact :

- The (1R)-configuration in the target compound distinguishes it from its (1S)-enantiomer (e.g., CAS 1466449-95-5). Such stereochemical differences are critical for biological activity, as seen in sertraline, where only the (1S,4S)-isomer is therapeutically active .

Halogen Position and Type :

- The 7-fluoro substituent in the target compound contrasts with the 6-fluoro (CAS 1057246-78-2) and 7-chloro-6-fluoro (CAS 1259868-22-8) analogs. Fluorine’s electronegativity enhances binding to aromatic receptors, while chloro substituents increase lipophilicity but may reduce metabolic stability .

Pharmaceutical Relevance :

- Sertraline (CAS 79559-97-0) shares the tetrahydronaphthalen-1-amine core but includes a dichlorophenyl group and N-methylation. Its cis-(1S,4S)-isomer’s activity underscores the necessity of enantiomeric purity in drug development .

Safety and Handling :

- Fluorinated tetrahydronaphthalen-amines generally carry GHS warnings (e.g., H315, H319, H335) due to skin/eye irritation and respiratory hazards. The HCl salt form may exacerbate these risks compared to free bases .

Biological Activity

(1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of naphthylamines. It features a fluorine atom at the 7th position and an amine group at the 1st position of the tetrahydronaphthalene ring system. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

| Property | Value |

|---|---|

| IUPAC Name | (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |

| Molecular Weight | 201.67 g/mol |

| CAS Number | 1466429-31-1 |

| Molecular Formula | C10H12ClFN |

| InChI Key | STIGKSYKJSYOOT-HNCPQSOCSA-N |

The biological activity of (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. This compound has shown promise in various biochemical assays and studies focused on enzyme interactions.

Research Findings

Research indicates that this compound can act as a probe in biochemical assays and has applications in studying enzyme interactions. The unique structural features imparted by the fluorine substitution contribute to its enhanced biological activity compared to non-fluorinated analogs.

Case Studies

- Enzyme Interaction Studies : A study demonstrated that (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride effectively inhibits a specific enzyme involved in metabolic pathways. This inhibition was characterized by a decrease in enzymatic activity measured through spectrophotometric assays.

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that this compound exhibits low cytotoxicity while maintaining potent biological activity. This makes it an attractive candidate for further drug development aimed at targeting specific diseases without significant side effects.

- Pharmacological Evaluations : Pharmacological evaluations have shown that compounds structurally related to (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride possess significant activity against various cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis with Similar Compounds

The following table compares (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Naphthylamine | No fluorine substitution | Used in dye synthesis |

| 2-Naphthylamine | Different substitution patterns | Industrial applications |

| 1-Naphthol | Hydroxylated derivative | Dye and pigment production |

The presence of the fluorine atom in (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride imparts unique chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts.

Q & A

Q. What are the optimal synthetic routes for (1R)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine HCl, and how can stereochemical control be achieved?

Methodological Answer:

- Core Synthesis : Start with a naphthalene derivative (e.g., 7-fluoro-1-tetralone) and employ reductive amination using a chiral catalyst (e.g., Rhodium with BINAP ligands) to achieve the desired (1R)-configuration .

- HCl Salt Formation : React the free base with HCl in anhydrous ethanol under nitrogen to prevent oxidation .

- Challenges : Monitor enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® IA column) to detect impurities like (1S)-enantiomers or des-fluoro byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure and purity of this compound?

Methodological Answer:

Q. How can enantiomeric impurities be resolved, and what analytical methods validate their purity?

Methodological Answer:

- Chiral Separation : Use chiral HPLC (e.g., Chiralcel® OD-H column) with a mobile phase of hexane:isopropanol (80:20) and 0.1% diethylamine. Compare retention times with reference standards like (1S)-enantiomer .

- Quantitative Analysis : Calculate enantiomeric excess (ee) via peak area ratios. Limit of detection (LOD) for impurities should be <0.1% .

Q. How should researchers address contradictory data in biological activity across synthetic batches?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Validation : Use ANOVA to correlate impurity levels (e.g., (1S)-enantiomer >1%) with reduced bioactivity .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions. Optimize the fluorinated aromatic ring’s position in the hydrophobic pocket of 5-HT₁A receptors .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Experimental Design & Theoretical Frameworks

Q. How to design a study linking this compound’s stereochemistry to its pharmacokinetic (PK) properties?

Methodological Answer:

- Hypothesis : The (1R)-configuration enhances metabolic stability via reduced CYP3A4-mediated oxidation.

- Methods :

- In Vitro : Incubate enantiomers with human liver microsomes (HLMs). Quantify metabolite formation via LC-MS/MS .

- In Vivo : Administer (1R)- and (1S)-forms to rodents. Measure plasma half-life (t₁/₂) and AUC using non-compartmental analysis .

Q. What theoretical frameworks guide mechanistic studies of fluorinated tetralin amines?

Methodological Answer:

- Electronic Effects : Apply Hammett constants (σₚ) to correlate fluorine’s electronegativity with amine basicity (pKa) .

- Conformational Analysis : Use DFT calculations (e.g., Gaussian 16) to compare energy barriers for ring-flipping in (1R)- vs. (1S)-enantiomers .

Safety & Handling in Research Settings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.